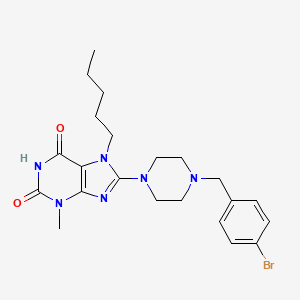
1-(2,2-Dimethylcyclopropyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2-Dimethylcyclopropyl)propan-1-amine” is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 . This compound is related to amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) with two methyl groups (CH3) attached to one of the carbons, and a propyl group (a three-carbon chain) attached to the same carbon but with an amine group (NH2) at the end . Amines are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Conformational Analyses in Crystal Structures
Research conducted by Nitek et al. (2020) on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to the target compound, revealed insights into the conformational dynamics of these molecules in different environmental settings. Through X-ray diffraction analysis, the study characterized the crystal structures of these derivatives, highlighting how hydrogen-bonded chains and rings play a crucial role in the molecular arrangement. This foundational understanding aids in the development of new compounds with optimized properties for various applications, such as materials science and pharmacology (Nitek et al., 2020).
Asymmetric Synthesis and Catalysis
In the field of organometallic chemistry, the synthesis and characterization of chiral PEPPSI complexes incorporating N-heterocyclic carbene (NHC) ligands based on 2,2-dimethyl-1-(o-substituted aryl)propan-1-amines have been explored by Benhamou et al. (2014). These complexes were utilized in asymmetric Suzuki–Miyaura reactions, producing atropisomeric biaryl products. This study exemplifies the application of such compounds in facilitating enantioselective synthesis, a critical aspect of developing active pharmaceutical ingredients and other chiral molecules (Benhamou, Besnard, & Kündig, 2014).
Chiroptical Protocols for Configurational Assignments
Huang et al. (2002) developed a chiroptical protocol for determining the absolute configuration of secondary amines, including cyclic and acyclic aliphatic amines. This method involves the use of dimeric zinc porphyrin hosts for forming complexes with amine substrates, facilitating the configurational assignment through circular dichroism (CD) spectra. This breakthrough has significant implications for stereochemical analysis in organic synthesis and the pharmaceutical industry, where understanding the spatial arrangement of molecules is crucial (Huang et al., 2002).
Development of Structurally Diverse Libraries
Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This research highlights the versatility of dimethylamino propan-1-one derivatives in synthesizing a wide array of chemical entities, paving the way for novel drug discovery and material science applications (Roman, 2013).
Catalytic Activity in Organic Synthesis
The study by Zotto et al. (2000) on the catalytic activity of [RuCl(η5-C5H5)(PPh3)2] in generating nitrogen ylides from tertiary amines and α‐Diazo ketones underscores the role of such compounds in organic synthesis. This research provides valuable insights into the mechanistic aspects of ylide formation and rearrangement, contributing to the advancement of synthetic methodologies for constructing complex molecules (Zotto et al., 2000).
Eigenschaften
IUPAC Name |
1-(2,2-dimethylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-7(9)6-5-8(6,2)3/h6-7H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNUGUKELCXBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776317.png)
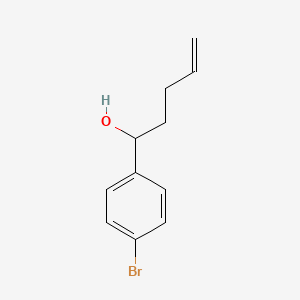
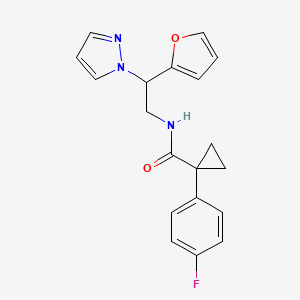
![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)
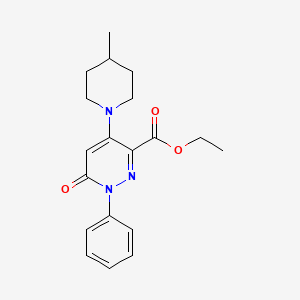
![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)

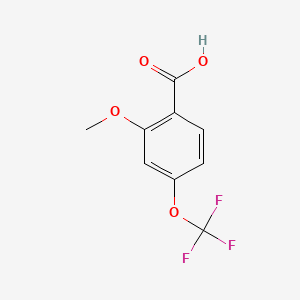
![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

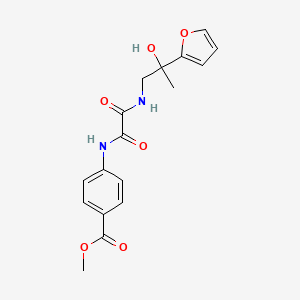
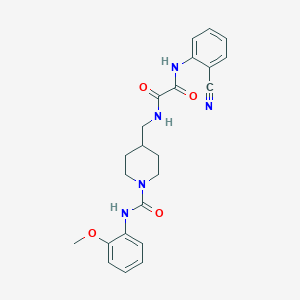
![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)
